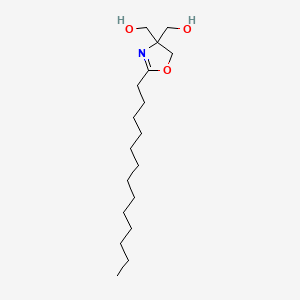
2-Tridecyl-2-oxazoline-4,4-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tridecyl-2-oxazoline-4,4-dimethanol is a chemical compound with the molecular formula C18H35NO3 and a molecular weight of 313.48 g/mol It is characterized by the presence of an oxazoline ring substituted with a tridecyl chain and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecyl-2-oxazoline-4,4-dimethanol typically involves the reaction of tridecylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazoline ring. The hydroxymethyl groups are introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tridecyl-2-oxazoline-4,4-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates are used under basic conditions.
Major Products Formed
Oxidation: Formation of tridecyl-2-oxazoline-4,4-dicarboxylic acid.
Reduction: Formation of tridecyl-2-amino-4,4-dimethanol.
Substitution: Formation of tridecyl-2-oxazoline-4,4-dimethyl ether.
Scientific Research Applications
2-Tridecyl-2-oxazoline-4,4-dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Tridecyl-2-oxazoline-4,4-dimethanol involves its interaction with biological membranes due to its amphiphilic structure. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-2-oxazoline: A structurally similar compound with different substituents on the oxazoline ring.
2-Decyl-2-oxazoline-4,4-dimethanol: Similar structure with a shorter alkyl chain.
2-Hexadecyl-2-oxazoline-4,4-dimethanol: Similar structure with a longer alkyl chain.
Uniqueness
2-Tridecyl-2-oxazoline-4,4-dimethanol is unique due to its specific tridecyl chain length, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption .
Properties
CAS No. |
64750-16-9 |
|---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-tridecyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-19-18(14-20,15-21)16-22-17/h20-21H,2-16H2,1H3 |
InChI Key |
NUADXXZZTZBHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


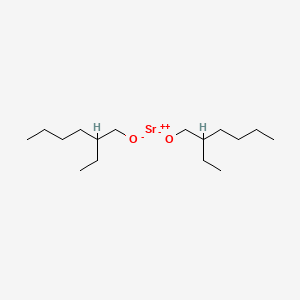

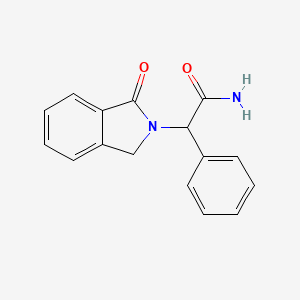
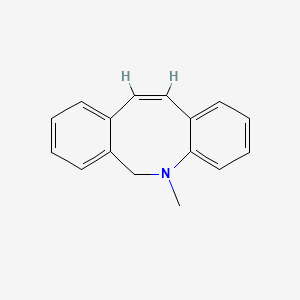

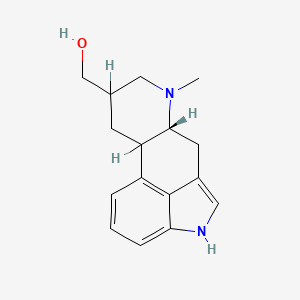
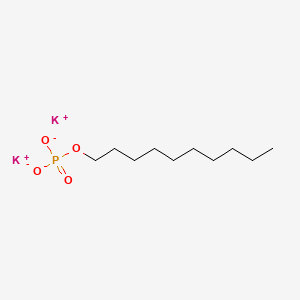
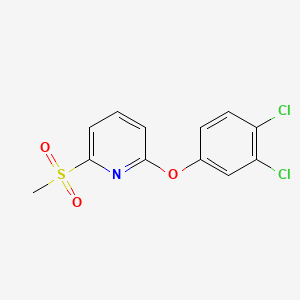
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
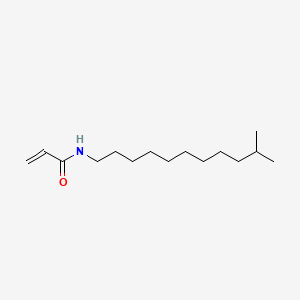
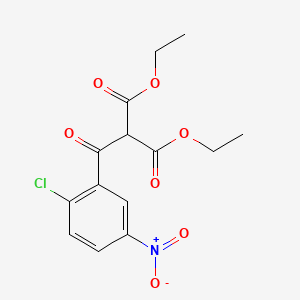

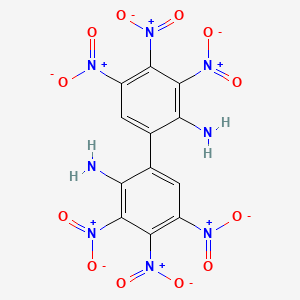
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
